molecular formula C20H23N5O3 B2512658 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483994-95-2

3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2512658
CAS RN: 483994-95-2
M. Wt: 381.436
InChI Key: GOVQXEUYYAESFH-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMTPT, is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a five-membered ring of two nitrogen atoms and three carbon atoms, with a propanamide side chain. DMTPT has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Scientific Research Applications

Crystal Structure and Applications

  • Crystal Structure Analysis : The compound's structure is vital for understanding its potential applications. For instance, a study on a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, revealed its crystal structure, aiding in determining its potential as a herbicide (Liu et al., 2008).

Chemical Synthesis and Derivatives

  • Synthesis of Derivatives : The synthesis of related compounds, like the palladium(II) chloride complexes with 3-(pyrazol-1-yl)propanamide derivatives, is crucial for exploring diverse applications in chemistry and pharmacology (Palombo et al., 2019).

Biological Activities and Applications

  • Antimicrobial Activity : Compounds with tetrazole moieties, such as 3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide, are often explored for their antimicrobial properties. For example, novel tetrazoles clubbed with pyrimidine demonstrated significant antimicrobial activity, indicating potential applications in developing new antibiotics or antifungals (Bhoge et al., 2021).

  • Cancer Research : Similar compounds, such as novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety, have been studied for their anticancer activities. These compounds showed promising results as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy (Ghorab et al., 2016).

  • Platelet Antiaggregating Activity : Compounds like 3,5-Diphenyl-1H-pyrazole derivatives, which have structural similarities, have been investigated for their platelet antiaggregating activity. This highlights potential applications in cardiovascular research (Bruno et al., 1991).

Additional Potential Applications

  • Electrochemical Studies : Tetrazolium salts, closely related to the compound , have been studied for their electrochemical properties. This research could lead to applications in biosensors or redox indicators (Marques et al., 1995).

  • Herbicidal Activity : Similar compounds have been synthesized and evaluated for their herbicidal activity, suggesting potential agricultural applications for this compound (Liu et al., 2007).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-5-6-13(2)17(9-12)21-20(26)16(19-22-24-25-23-19)10-14-7-8-15(27-3)11-18(14)28-4/h5-9,11,16H,10H2,1-4H3,(H,21,26)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVQXEUYYAESFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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